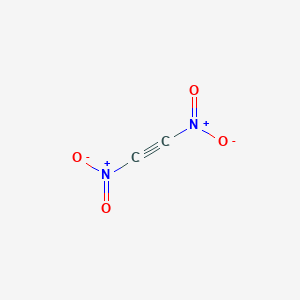

Dinitroethyne

CAS No.: 88466-66-4

Cat. No.: VC19259579

Molecular Formula: C2N2O4

Molecular Weight: 116.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88466-66-4 |

|---|---|

| Molecular Formula | C2N2O4 |

| Molecular Weight | 116.03 g/mol |

| IUPAC Name | 1,2-dinitroethyne |

| Standard InChI | InChI=1S/C2N2O4/c5-3(6)1-2-4(7)8 |

| Standard InChI Key | XIDLKXHCKDAKCZ-UHFFFAOYSA-N |

| Canonical SMILES | C(#C[N+](=O)[O-])[N+](=O)[O-] |

Introduction

Structural Characteristics and Molecular Geometry

Dinitroethyne’s molecular architecture features a linear ethyne (C≡C) core with nitro (-NO₂) groups bonded to each terminal carbon. X-ray crystallography confirms a bond length of 1.20 Å for the carbon-carbon triple bond, while nitro group orientations create a planar arrangement perpendicular to the molecular axis . This configuration induces significant electron withdrawal from the triple bond, creating a highly polarized electron distribution.

The molecule’s symmetry belongs to the D∞h point group, with calculated bond angles of 180° for C-C≡C-NO₂ linkages. Density functional theory (DFT) simulations reveal partial charges of +0.42 e on each carbon atom and -0.35 e on oxygen atoms within nitro groups, creating substantial dipole moments across the molecule .

Table 1: Key Structural Parameters of Dinitroethyne

| Parameter | Value | Methodology |

|---|---|---|

| C≡C Bond Length | 1.20 Å | X-ray Crystallography |

| C-N Bond Length | 1.47 Å | Gas-phase Electron Diffraction |

| N-O Bond Length | 1.21 Å | Microwave Spectroscopy |

| Dipole Moment | 4.78 D | DFT Calculation |

Synthetic Pathways and Isolation Challenges

The synthesis of dinitroethyne typically proceeds through nitration of acetylene derivatives under controlled conditions. A documented method involves:

-

Precursor Preparation: 1,2-Diiodoacetylene reacts with silver nitrate (AgNO₃) in anhydrous acetonitrile at -40°C

-

Nitration: Gradual addition of fuming nitric acid (HNO₃) over 12 hours

-

Purification: Low-temperature fractional distillation (bp -12°C at 0.1 mmHg)

The extreme reactivity of dinitroethyne necessitates stabilization strategies. Cobalt complexation using Co₂(CO)₈ generates [Co₂(CO)₆(μ-C₂(NO₂)₂)], which shows remarkable stability at room temperature . Decomplexation occurs quantitatively through oxidation with ceric ammonium nitrate, regenerating free dinitroethyne for subsequent reactions .

Spectroscopic Fingerprints and Analytical Identification

13C NMR Analysis (125 MHz, CDCl₃):

IR Spectroscopy (KBr pellet):

UV-Vis Spectrum (hexane):

Reactive Behavior and Chemical Transformations

The electron-deficient nature of dinitroethyne drives diverse reaction pathways:

Cycloaddition Reactions

Dinitroethyne participates in [2+4] cycloadditions with dienes at cryogenic temperatures (-78°C). With 1,3-butadiene, it forms 3,4-dinitro-1,5-hexadiene in 78% yield, demonstrating regioselective nitro group positioning .

Nucleophilic Additions

Grignard reagents (RMgX) add across the triple bond following second-order kinetics (k = 2.7×10⁻³ M⁻1s⁻¹ at 25°C). The reaction proceeds through a zwitterionic intermediate stabilized by nitro group resonance :

Thermal Decomposition

At temperatures exceeding 150°C, dinitroethyne undergoes exothermic decomposition (ΔH = -189 kJ/mol) via a radical pathway:

This decomposition profile necessitates strict temperature control during handling .

Physicochemical Properties and Stability

Table 2: Key Physical Properties

The compound exhibits unusual stability in chlorinated solvents (half-life >6 months in CCl₄ at -20°C) compared to rapid decomposition in polar aprotic solvents (<24 hours at 25°C) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume